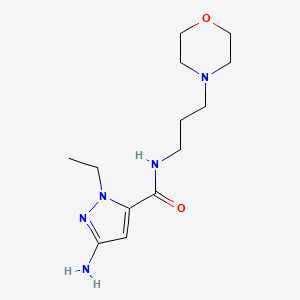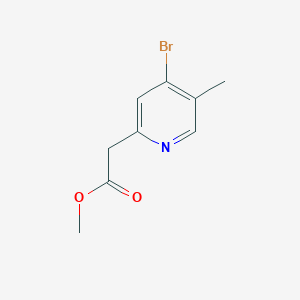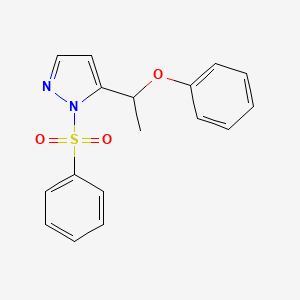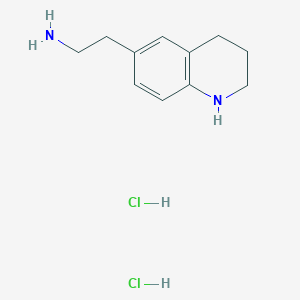
3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide, also known as CEP-32496, is a small molecule inhibitor that targets the receptor tyrosine kinase EphB4. EphB4 is involved in various cellular processes such as angiogenesis, cell migration, and cell proliferation. CEP-32496 has been shown to have potential therapeutic applications in cancer treatment and other diseases.
Wirkmechanismus
3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide targets the EphB4 receptor tyrosine kinase, which is overexpressed in many types of cancer. By inhibiting EphB4, 3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide blocks downstream signaling pathways that promote cancer cell survival, proliferation, and migration.
Biochemical and Physiological Effects:
3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the proliferation and migration of cancer cells. In addition, 3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models of cancer, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, 3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has limitations as well. It has poor solubility in water, which can make it difficult to administer in animal studies. In addition, its efficacy and safety in humans are still being evaluated in clinical trials.
Zukünftige Richtungen
There are several future directions for research on 3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective EphB4 inhibitors. Another area of research is the identification of biomarkers that can predict response to 3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide therapy. In addition, the combination of 3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide with other cancer therapies is an area of active investigation. Finally, the evaluation of 3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide in clinical trials for the treatment of cancer and other diseases is ongoing.
Synthesemethoden
The synthesis of 3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide involves a series of chemical reactions. The starting material is 3-amino-1-ethyl-1H-pyrazole-5-carboxamide, which is reacted with 3-bromopropylmorpholine to form N-(3-morpholin-4-ylpropyl)-3-amino-1-ethyl-1H-pyrazole-5-carboxamide. This intermediate is then reacted with 4-bromo-2-fluorobenzonitrile to form 3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit tumor growth and metastasis in various types of cancer such as breast cancer, lung cancer, and prostate cancer. 3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has also been shown to enhance the efficacy of other cancer therapies such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
5-amino-2-ethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-2-18-11(10-12(14)16-18)13(19)15-4-3-5-17-6-8-20-9-7-17/h10H,2-9H2,1H3,(H2,14,16)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZOIOSURFMGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2997179.png)
![3'-(3,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2997180.png)
![2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2997181.png)
![2-(2,5-dimethylphenoxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2997182.png)

![N-(2,5-dimethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2997192.png)

![[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid](/img/structure/B2997196.png)

![(E)-1-[2-[(4-chlorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2997198.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2997199.png)

![4-(Pyrazolo[1,5-a]pyrazin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2997202.png)